2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile
Overview
Description
2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile is a chemical compound with the molecular formula C14H19N3. It is primarily used in the synthesis of various pharmaceutical compounds. The compound features a piperazine ring substituted with a phenyl group and a nitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile typically involves the reaction of 4-phenylpiperazine with 2-methylpropanenitrile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile undergoes various chemical reactions, including:
Condensation Reactions: It can react with benzimidazole derivatives to form benzimidazole-piperazine hybrids.
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Palladium-based catalysts for certain substitution reactions
Major Products
The major products formed from these reactions include various benzimidazole derivatives and other substituted piperazine compounds.
Scientific Research Applications
2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile has several scientific research applications:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of drugs targeting the central nervous system.
Chemical Inhibitors: It serves as a chemical inhibitor for cytochrome P450 isoforms, aiding in the study of drug metabolism and potential drug-drug interactions.
Biologically Produced Chemicals: The compound’s structural versatility makes it useful in the production and purification of biologically produced chemicals such as 1,3-propanediol and 2,3-butanediol.
Mechanism of Action
The exact mechanism of action of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile is not fully understood. similar compounds have been studied for their anxiolytic potential, suggesting that they may interact with the central nervous system and influence neurotransmitter activity. The compound may act on specific molecular targets and pathways involved in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole
- 2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole derivatives
Uniqueness
2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable intermediates and final products in pharmaceutical synthesis sets it apart from other similar compounds.
Properties
IUPAC Name |
2-methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-14(2,12-15)17-10-8-16(9-11-17)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVABEIORUOHPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293303 | |
Record name | 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92326-91-5 | |
Record name | NSC88440 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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